molecular formula C14H10IN3O2 B11937894 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 20648-13-9

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11937894
CAS No.: 20648-13-9
M. Wt: 379.15 g/mol
InChI Key: IFUILHBGAKBTCO-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reagents that can be easily sourced and handled on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom and imidazole ring also contribute to its binding affinity with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-methyl-5-nitro-1H-benzo[d]imidazole
  • 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
  • 2-(4-Chlorophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Uniqueness

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

20648-13-9

Molecular Formula

C14H10IN3O2

Molecular Weight

379.15 g/mol

IUPAC Name

2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C14H10IN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

IFUILHBGAKBTCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)I

Origin of Product

United States

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